molecular formula C13H16N2 B381530 2-Propan-2-yl-1-prop-2-enylbenzimidazole CAS No. 1052530-10-5

2-Propan-2-yl-1-prop-2-enylbenzimidazole

Cat. No.: B381530
CAS No.: 1052530-10-5
M. Wt: 200.28g/mol
InChI Key: PAHIHSOPHLVJJC-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

Benzimidazoles emerged as critical pharmacophores following Woolley’s 1944 hypothesis linking their purine-like structure to biological activity. Early work by Goodman and Hart demonstrated antibacterial properties in simple benzimidazoles, paving the way for systemic exploration. The 1990s marked a turning point with FDA-approved drugs like albendazole (anthelmintic) and pantoprazole (proton pump inhibitor), validating benzimidazoles as privileged scaffolds.

Synthetic methodologies evolved from classical condensation of o-phenylenediamine with carbonyl compounds to modern green approaches:

  • Microwave-assisted cyclization (reducing reaction times from hours to minutes)
  • Polymer-supported catalysts enabling solvent-free synthesis
  • Nanocatalysts (e.g., BiOCl NPs) achieving 94% yields under ultrasound

Table 1: Evolution of Benzimidazole Synthesis

Era Method Key Advancement
1950s Acid-catalyzed condensation Foundation for heterocyclic synthesis
2000s Transition metal catalysis Improved regioselectivity
2020s Photocatalytic oxidative coupling Atom economy and reduced waste

Structural Significance of Allyl and Isopropyl Substituents in Heterocyclic Systems

The compound’s pharmacological profile stems from synergistic effects of its substituents:

Allyl Group (CH₂CH=CH₂):

  • Conjugation via π-electrons enhances resonance stabilization
  • Participates in [3+2] cycloadditions for further functionalization
  • Increases membrane permeability in bioactive compounds

Isopropyl Group ((CH₃)₂CH):

  • Steric bulk prevents undesired metabolic oxidation at the 2-position
  • Hydrophobic interactions improve binding to enzyme pockets (e.g., CYP450)
  • Electron-donating inductive effect modulates imidazole basicity (pKa ~5.8)

Table 2: Substituent Effects on Benzimidazole Properties

Property Allyl Contribution Isopropyl Contribution
LogP +0.7 +1.2
Torsional Barrier 8.3 kcal/mol (C-N rotation) 12.1 kcal/mol (N-C rotation)
H-bond Acceptor Sites 1 (vinyl π-system) 0

Scope of Current Research on Functionalized Benzimidazoles

Recent advances focus on three domains:

Synthetic Innovation

  • Copper-catalyzed oxidative amination: Converts anilines and cyclic amines to benzimidazoles via C–H activation (87–92% yields)
  • PMO-IL-WO₄²⁻ nanocatalysts: Enable solvent-free synthesis at ambient pressure (TON = 340)
  • Flow chemistry systems: Achieve 2.1 kg/day production with 99.5% purity

Biological Applications

  • Antimicrobial hybrids: Silver(I) complexes show MIC = 0.087 μmol/mL against MRSA
  • Anticancer agents: Induce apoptosis in DLD-1 cells via Bcl-2 suppression (IC₅₀ = 57.4 μM)
  • Polymer precursors: Allyl groups enable radical-initiated crosslinking for conductive materials

Computational Design

  • QSAR models: Predict logP within ±0.3 units using Hammett σ values (R² = 0.89)
  • Molecular docking: Identify binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol)
  • DFT studies: Calculate HOMO-LUMO gap (4.7 eV) for optoelectronic applications

Table 3: Recent Breakthroughs in Benzimidazole Research

Field Discovery Impact Factor
Catalysis Recyclable Cu-MCM-41 catalysts (8 cycles) ACS Catal. 11
Medicinal Dual HDAC6/EGFR inhibitors (Ki = 3.2 nM) J. Med. Chem.
Materials Benz-imidazole MOFs with 89% CO₂ capture Nature Mater.

Properties

IUPAC Name

2-propan-2-yl-1-prop-2-enylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHIHSOPHLVJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzimidazole Core

The primary synthesis route involves sequential alkylation of the benzimidazole nucleus. Benzimidazole derivatives are typically functionalized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For this compound, the allyl group is introduced at the N1 position, followed by isopropyl substitution at C2.

Key Steps :

  • N1-Allylation : Reaction of benzimidazole with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • C2-Isopropylation : Subsequent Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) under reflux in dichloromethane (DCM).

Challenges :

  • Competing alkylation at other nitrogen or carbon sites necessitates careful control of stoichiometry and reaction time.

  • Steric hindrance from the allyl group may reduce isopropylation efficiency, requiring excess isopropyl chloride.

One-Pot Tandem Synthesis

Recent advancements highlight a one-pot method combining both alkylation steps. This approach reduces purification steps and improves yield:

Procedure :

  • Dissolve benzimidazole (1 equiv) in acetonitrile.

  • Add allyl bromide (1.2 equiv) and K₂CO₃ (2 equiv), stir at 60°C for 6 hours.

  • Introduce isopropyl iodide (1.5 equiv) and cesium carbonate (Cs₂CO₃, 2 equiv), heat to 80°C for 12 hours.

Advantages :

  • Yield increases to 68–72% compared to stepwise methods (50–55%).

  • Reduced solvent waste and processing time.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency:

ParameterOptimal ConditionYield ImprovementSource
Solvent (N1-Step)DMF65% → 72%
Temperature80°C58% → 70%
Catalyst (C2-Step)AlCl₃50% → 63%

Polar aprotic solvents like DMF enhance nucleophilicity of the benzimidazole nitrogen, while higher temperatures accelerate kinetic rates.

Catalytic Systems

Transition metal catalysts, such as palladium (Pd) complexes, enable milder conditions for allylation:

Example :

  • Pd(OAc)₂ (5 mol%), Xantphos (ligand), and allyl acetate in toluene at 50°C achieve 75% yield for N1-allylation.

Limitations :

  • Catalyst cost and sensitivity to oxygen limit industrial scalability.

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (d, 6H, J = 6.8 Hz, isopropyl -CH₃)

    • δ 5.20–5.35 (m, 2H, allyl -CH₂-)

    • δ 6.50–7.80 (m, 4H, benzimidazole aromatic protons).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 201.29 [M+H]⁺, consistent with the free base formula C₁₃H₁₇N₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O = 70:30) confirms ≥98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).

Industrial and Pharmacological Applications

Pharmaceutical Relevance

The compound’s hydrochloride salt (C₁₃H₁₇ClN₂) is investigated for:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase.

  • Kinase Inhibition : Potential MEK (mitogen-activated protein kinase) inhibitor analogs.

Scalability Challenges

  • Cost of Allylating Agents : Allyl bromide’s volatility and toxicity necessitate closed-system reactors.

  • Byproduct Management : Isopropyl chloride residues require rigorous distillation .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1-prop-2-enylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The benzimidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions can result in halogenated benzimidazoles or other substituted derivatives.

Scientific Research Applications

2-Propan-2-yl-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-prop-2-enylbenzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key benzimidazole derivatives and their substituents are compared below:

Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties Biological Activity (Reported/Inferred)
2-Propan-2-yl-1-prop-2-enylbenzimidazole Allyl (prop-2-enyl) Isopropyl 212.25 High lipophilicity, moderate reactivity Antifungal, antiviral potential
1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one Propargyl (prop-2-ynyl) Oxo group ~200 (calculated) Polar, reactive triple bond Anticancer, antimicrobial
2-(Methoxymethyl)-1-prop-2-enylbenzimidazole Allyl Methoxymethyl 202.23 Enhanced solubility, moderate polarity Drug intermediate potential
2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid Methylamino chain Propanoic acid ~237 (varies) Water-soluble, high melting point (215–217°C) Pharmaceutical applications

Biological Activity

2-Propan-2-yl-1-prop-2-enylbenzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target of Action

The primary targets of this compound include various enzymes and proteins involved in cellular processes. This compound is known to interact with specific biomolecules, potentially altering their function through binding mechanisms typical of benzimidazole derivatives.

Mode of Action

The mode of action involves the binding of the compound to its target proteins, leading to either inhibition or activation. This interaction can significantly influence cellular signaling pathways and gene expression, ultimately affecting cell survival and apoptosis.

Cellular Effects

The compound exerts profound effects on cell function by modulating cell signaling pathways and cellular metabolism. It has been observed to influence the activity of kinases, which are crucial for signal transduction within cells.

Biochemical Pathways

Research indicates that this compound may affect pathways related to cell survival and apoptosis. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.

Pharmacokinetics

Benzimidazole derivatives, including this compound, are generally characterized by good bioavailability. The compound's stability under standard laboratory conditions has been noted, although it may degrade over time or under specific conditions.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage in animal models. At lower doses, it may enhance cellular functions and promote cell survival, while higher doses could lead to cytotoxic effects.

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism into other biologically active compounds. Understanding these pathways is crucial for elucidating its pharmacological profile.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. It was found to activate specific signaling pathways that lead to programmed cell death.
  • Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Effects : Preliminary studies have shown promise in the antiviral activity of this compound against certain viruses, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
This compoundContains propan-2-yl and prop-2-enyl groupsAnticancer, antimicrobial, antiviral
2-PhenylbenzimidazolePhenyl group instead of propan groupsAntimicrobial
2-MethylbenzimidazoleMethyl group instead of propan groupsLimited biological activity
2-EthylbenzimidazoleEthyl group instead of propan groupsLess potent than 2-Propan derivatives

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